molecular formula C7H7BrO2S B1415718 Methyl 2-bromo-5-methylthiophene-3-carboxylate CAS No. 944709-72-2

Methyl 2-bromo-5-methylthiophene-3-carboxylate

Cat. No.: B1415718
CAS No.: 944709-72-2
M. Wt: 235.1 g/mol
InChI Key: ROKSORSRSUAPHR-UHFFFAOYSA-N
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Description

Historical Development of Functionalized Thiophene Derivatives

The development of functionalized thiophene derivatives traces its origins to Viktor Meyer's serendipitous discovery of thiophene in 1882 as a contaminant in benzene. Meyer observed that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, leading to the identification of thiophene as the reactive component responsible for this transformation. This initial discovery laid the foundation for decades of research into thiophene chemistry and its derivatives.

The systematic exploration of thiophene functionalization began with classical approaches based on condensation-like reactions and subsequent functionalization of the thiophene ring. Early synthetic methodologies focused on electrophilic aromatic substitution reactions, taking advantage of thiophene's higher reactivity toward electrophilic substitution compared to benzene. The thiophene ring's sulfur atom contributes two lone pairs of electrons, with one electron pair participating in the aromatic sextet, making the thiophene aromatic in nature and highly reactive toward electrophiles.

The evolution toward more sophisticated functionalized thiophene derivatives accelerated with the development of the Paal-Knorr thiophene synthesis and the Gewald reaction. These methodologies enabled the preparation of thiophenes with specific substitution patterns, including carboxylate functionalities at predetermined positions. The Paal-Knorr synthesis involves the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide, while the Gewald reaction involves the condensation of two esters in the presence of elemental sulfur.

The introduction of halogen substituents into thiophene derivatives represented a significant advancement in the field, providing versatile synthetic intermediates for further functionalization. The development of regioselective halogenation methods allowed chemists to introduce bromine atoms at specific positions on the thiophene ring while maintaining other functional groups intact. This capability proved crucial for the synthesis of complex polyfunctionalized thiophenes, including compounds like methyl 2-bromo-5-methylthiophene-3-carboxylate.

Significance of Halogenated Thiophene Carboxylates in Modern Chemistry

Halogenated thiophene carboxylates have emerged as pivotal intermediates in contemporary organic synthesis, serving as key building blocks for the construction of complex molecular architectures. These compounds combine the reactivity of halogen substituents with the stability and functionalization potential of carboxylate groups, creating versatile synthetic platforms for diverse applications. The strategic placement of both halogen and carboxylate functionalities on the thiophene ring enables sequential transformations that would be challenging to achieve through alternative synthetic routes.

The significance of halogenated thiophene carboxylates in pharmaceutical chemistry stems from their ability to undergo regioselective cross-coupling reactions. Palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura reactions, have demonstrated exceptional efficiency in transforming these compounds into bioactive molecules. The successful development of efficient synthetic routes to halogenated thiophene building blocks has paved the way for the development of new classes of pharmaceutical compounds, including 1,2,4-triazole insecticides that exhibit selective activity against specific pests while maintaining low mammalian toxicity.

In materials science, halogenated thiophene carboxylates serve as essential monomers for the synthesis of conjugated polymers with tailored optical and electronic properties. The regioregular arrangement of substituents in these compounds directly influences the resulting polymer properties, including conductivity, optical absorption, and processability. Nickel-catalyzed polycondensation reactions have shown remarkable success in converting halogenated thiophene derivatives into regioregular polythiophenes with controlled molecular weights and narrow polydispersity indices.

The development of atom-economical synthetic methodologies has further enhanced the significance of halogenated thiophene carboxylates in green chemistry initiatives. Cycloisomerization reactions and metal-catalyzed heterocyclization processes allow the construction of thiophene rings with desired substitution patterns in single-step transformations, starting from readily available precursors. These approaches minimize waste generation and reduce the number of synthetic steps required to access complex thiophene derivatives.

Application Area Key Advantages Representative Transformations
Pharmaceutical Synthesis Regioselective functionalization, biocompatible products Suzuki coupling, amination reactions
Materials Science Controlled polymerization, tunable properties Polycondensation, cyclopolymerization
Green Chemistry Atom economy, reduced waste Cycloisomerization, one-pot synthesis

Structural Nomenclature and Classification System

The systematic nomenclature of this compound follows the established principles of heterocyclic nomenclature, specifically the Hantzsch-Widman system for heterocyclic compounds. This nomenclature system, named after German chemists Arthur Hantzsch and Oskar Widman, provides a systematic approach to naming heterocyclic compounds based on the type and position of heteroatoms present in the ring structure.

According to the Hantzsch-Widman nomenclature system, thiophene contains one sulfur heteroatom in a five-membered aromatic ring. The heteroatom sulfur corresponds to the prefix "thia" in the systematic naming convention. The five-membered ring with full unsaturation receives the suffix "ole," resulting in the base name "thiole," which is commonly simplified to "thiophene" in traditional nomenclature.

The complete systematic name "this compound" provides detailed structural information through its component parts. The thiophene ring numbering begins at the sulfur atom, which is assigned position 1, and continues around the ring to minimize the numerical values of substituent positions. The compound bears three distinct substituents: a bromo group at position 2, a methyl group at position 5, and a carboxylate ester functionality at position 3.

The classification of this compound places it within several important structural categories. As a heterocyclic aromatic compound, it belongs to the broader class of five-membered aromatic heterocycles containing sulfur. The presence of the bromine substituent classifies it as a halogenated heterocycle, while the carboxylate ester functionality places it in the category of heterocyclic esters. This multiple classification reflects the compound's versatility and potential for diverse chemical transformations.

The molecular formula Carbon7Hydrogen7BromineOxygen2Sulfur corresponds to a molecular weight of 235.10 atomic mass units. The structural features include a planar thiophene ring system with extended conjugation between the aromatic ring and the carboxylate group. The bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the methyl groups influence the electronic properties and steric environment of the molecule.

Chemical database classification systems assign specific identifiers to this compound, including the Chemical Abstracts Service registry number 944709-72-2. This unique identifier facilitates unambiguous identification of the compound across various chemical databases and literature sources. Additional identifiers include the PubChem Compound Identification number 37818645 and the Simplified Molecular Input Line Entry System notation that describes the molecular connectivity.

Classification Category Specific Assignment Structural Basis
Heterocyclic Type Five-membered aromatic Thiophene ring with sulfur at position 1
Functional Groups Halogenated ester Bromo substituent and methyl carboxylate
Substitution Pattern 2,3,5-trisubstituted Bromo at C-2, carboxylate at C-3, methyl at C-5
Molecular Formula Carbon7Hydrogen7BromineOxygen2Sulfur Molecular weight 235.10 atomic mass units

Properties

IUPAC Name

methyl 2-bromo-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSORSRSUAPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653307
Record name Methyl 2-bromo-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-72-2
Record name Methyl 2-bromo-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-bromo-5-methylthiophene-3-carboxylate (CAS: 944709-72-2) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Formula : C₇H₇BrO₂S
  • Molecular Weight : 235.1 g/mol
  • IUPAC Name : this compound
  • SMILES : COC(=O)C1=C(Br)SC(C)=C1

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The bromine substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution and oxidation reactions.

In biological contexts, thiophene derivatives have been shown to exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis or function.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Below is a summary table of its activity against common bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus15 µg/mlModerate
Escherichia coli10 µg/mlModerate
Bacillus subtilis12 µg/mlModerate
Salmonella typhi20 µg/mlWeak

The above data suggests that the compound has moderate efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have been studied for their anti-inflammatory properties. A study highlighted that similar compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6, suggesting that this compound may also exhibit these effects .

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition zones against S. aureus and E. coli, supporting its application in developing new antibacterial agents .
  • Inflammation Model :
    In an animal model of inflammation, compounds similar to this compound were administered to assess their anti-inflammatory properties. The results demonstrated a reduction in paw edema compared to control groups, indicating potential therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of methyl 2-bromo-5-methylthiophene-3-carboxylate are influenced by its substituents. Below is a comparison with structurally related thiophene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 944709-72-2 C₇H₇BrO₂S 235.10 Br (C2), COOCH₃ (C3), CH₃ (C5)
Methyl 3-amino-5-bromothiophene-2-carboxylate 107818-55-3 C₆H₆BrNO₂S 233.09 NH₂ (C3), Br (C5), COOCH₃ (C2)
Ethyl 5-bromo-2-((tert-Boc)amino)thiophene-3-carboxylate 1260664-49-0 C₁₂H₁₆BrNO₄S 350.23 Br (C5), COOEt (C3), NH-Boc (C2)
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 1094398-45-4 C₁₂H₁₀BrNO₂S 312.19 NH₂ (C3), 3-BrPh (C5), COOCH₃ (C2)
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S 207.25 NH₂ (C5), COOCH₃ (C2), benzothiophene core

Key Observations:

  • Substituent Position and Reactivity: The bromine atom at C2 in the target compound enhances its utility in cross-coupling reactions, whereas amino-substituted analogs (e.g., 107818-55-3) are more reactive in nucleophilic substitutions .
  • Steric and Electronic Effects: The tert-butoxycarbonyl (Boc)-protected amino group in 1260664-49-0 provides steric hindrance and stability, making it suitable for peptide synthesis .
  • Aromatic vs. Heteroaromatic Cores : Benzothiophene derivatives (e.g., 20532-28-9) exhibit increased aromatic stability and altered electronic properties compared to simple thiophenes, influencing their biological activity .

Physical Property Trends

  • Boiling Points : Brominated compounds generally have higher boiling points due to increased molecular weight and polarizability. The target compound (264.8°C) has a lower boiling point than ethyl ester analogs (e.g., 350.23 g/mol compound), which have higher molecular weights .
  • Solubility : Methyl esters (e.g., 944709-72-2) are less polar than ethyl esters (e.g., 1260664-49-0), leading to differences in solubility in organic solvents .

Preparation Methods

Direct Electrophilic Bromination of Methyl 5-Methylthiophene-3-Carboxylate

This method utilizes electrophilic aromatic substitution to introduce bromine at position 2 of the thiophene ring. Key steps include:

  • Reaction Conditions :
    • Substrate: Methyl 5-methylthiophene-3-carboxylate
    • Brominating agent: Br₂ (1.1 equiv)
    • Catalyst: Fe(acac)₃ (5 mol%)
    • Solvent: CCl₄–CH₃OH (3:1 v/v)
    • Temperature: 140°C
    • Duration: 6 hours
  • Yield : 57–65% (extrapolated from analogous reactions in).
  • Mechanism : The electron-withdrawing ester group at position 3 directs bromination to the adjacent position 2, while the methyl group at position 5 stabilizes the intermediate arenium ion.

Directed Ortho-Metalation and Bromination

This approach employs lithiation to achieve regioselective bromination:

  • Steps :
    • Lithiation : Treatment of methyl 5-methylthiophene-3-carboxylate with LDA (2.0 equiv) in THF at −78°C generates a lithiated intermediate at position 2.
    • Bromination : Quenching with Br₂ (1.2 equiv) yields the brominated product.
  • Advantages : High regioselectivity (>90%) due to the directing effect of the ester group.
  • Yield : ~70% (based on similar methodologies in heterocyclic systems).

Multi-Step Synthesis from Thiophene Aldehyde Precursors

Adapted from patent WO2008115912A1, this route involves:

Step Description Conditions Yield
1 Acetalation of 5-methylthiophene-3-carbaldehyde Ethylene glycol, p-TsOH, reflux 85%
2 Bromination Br₂, FeCl₃, CH₂Cl₂, 0°C → RT 68%
3 Deprotection H₂O, H₂SO₄ 92%
4 Oxidation to carboxylic acid KMnO₄, acetone, 60°C 75%
5 Esterification CH₃OH, H₂SO₄, reflux 88%

Total Yield : ~35% (cumulative).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Bromination Simple, one-step Moderate regioselectivity 57–65%
Metalation-Bromination High selectivity Requires cryogenic conditions ~70%
Multi-Step Synthesis Scalable, precise control Lengthy process ~35%

Key Research Findings

  • Catalyst Impact : Fe(acac)₃ enhances bromination efficiency by stabilizing reactive intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., CCl₄–CH₃OH) improve electrophilic substitution kinetics.
  • Regioselectivity : Electron-withdrawing groups (esters) dominate directing effects over electron-donating groups (methyl) in thiophene systems.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-bromo-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with bromination and esterification of a thiophene precursor. Key steps include:

  • Bromination : Electrophilic substitution at the 2-position of the thiophene ring using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
  • Esterification : Reaction with methyl chloroformate or methanol under acid catalysis to introduce the methyl ester group.
  • Optimization : Solvent choice (e.g., DMF or dioxane) and temperature control (0–60°C) are critical for yield and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions (e.g., bromine at C2, methyl at C5). The ester carbonyl (C3) appears at ~165–170 ppm in 13C^{13} \text{C}-NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 249) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, programs like SHELXL refine atomic coordinates and bond angles .

Q. What purification strategies are recommended for isolating high-purity this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates impurities .
  • Recrystallization : Use polar solvents (e.g., ethanol/water) to enhance crystallinity and purity .
  • Analytical Monitoring : TLC with UV visualization ensures homogeneity at each step .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies (e.g., unexpected 1H^1 \text{H}-NMR splitting) may arise from:

  • Tautomerism or Rotamers : Dynamic NMR or variable-temperature studies clarify conformational equilibria .
  • Impurity Signals : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Crystal Packing Effects : X-ray diffraction resolves ambiguities in solid-state structures .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The bromine at C2 participates in:

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids requires anhydrous conditions and ligand optimization (e.g., Pd(PPh₃)₄) .
  • Buchwald-Hartwig Amination : Selective amination at C2 vs. competing C5 methyl substitution is controlled by steric and electronic factors .
  • Side Reactions : Competing debromination or ester hydrolysis is minimized using mild bases (e.g., K₂CO₃) and low temperatures .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s electronic and biological properties?

Comparative studies with analogs reveal:

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity at C2, while methyl at C5 increases steric hindrance .
  • Biological Activity : Analog screening against enzyme targets (e.g., kinases) identifies structure-activity relationships (SAR). For example, replacing Br with Cl alters binding affinity .
Modification Impact on Reactivity/Bioactivity Reference
Bromine → ChlorineReduced electrophilicity; altered regioselectivity
Methyl → Ethyl (C5)Increased steric bulk; lower coupling yields
Ester → Amide (C3)Enhanced solubility; modified pharmacokinetics

Q. What advanced techniques are used to study its interactions with biological targets (e.g., proteins or nucleic acids)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d) to immobilized targets .
  • Molecular Docking : Simulations (e.g., AutoDock) predict binding modes and guide mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Notes

  • Data Reproducibility : Replicate experiments under inert atmospheres (Ar/N₂) to avoid oxidation of sensitive intermediates .
  • Safety Protocols : Handle brominated thiophenes in fume hoods due to potential toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-5-methylthiophene-3-carboxylate
Reactant of Route 2
Methyl 2-bromo-5-methylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.